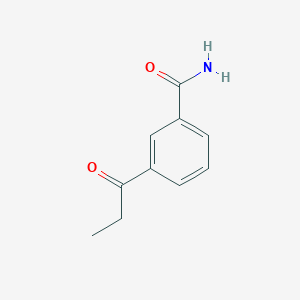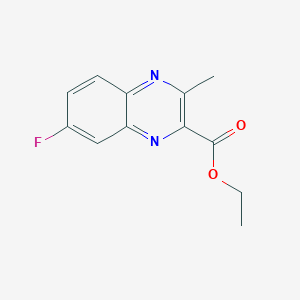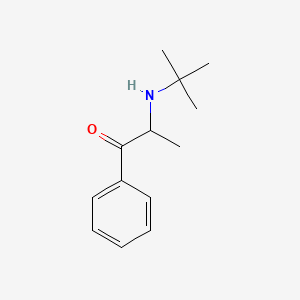
2-(N-tert-Butylamino)propiophenone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dopamine Transporter Research
This compound has been used as a photoaffinity ligand in the study of the dopamine transporter . It has been used to investigate the molecular basis of binding of these compounds in comparison to known sites of action of GBR 12909, cocaine, and benztropine analogs .
Nicotinic Acetylcholine Receptor Research
“2-(N-tert-Butylamino)propiophenone” has been used as a photoaffinity ligand for the nicotinic acetylcholine receptor . This has allowed researchers to study the interaction of this compound with the receptor, providing valuable insights into its structure and function .
Development of High-Affinity Blockers
Researchers have used this compound in the development of novel high-affinity blockers for the dopamine transporter . This has implications for the treatment of conditions such as Parkinson’s disease and drug addiction .
Investigation of Binding Sites
This compound has been used to investigate the binding sites of various drugs on the dopamine transporter . This has provided valuable information about the molecular mechanisms of drug action .
Development of Imaging Agents
“2-(N-tert-Butylamino)propiophenone” has been used in the development of imaging agents for PET and SPECT . These imaging agents are used to visualize the distribution of specific receptors in the brain .
Synthesis of Novel Photoaffinity Ligands
Researchers have used this compound in the synthesis of novel photoaffinity ligands . These ligands are used to study the interaction of drugs with their target receptors .
Wirkmechanismus
Target of Action
The primary target of 2-(N-tert-Butylamino)propiophenone, also known as Bupropion , is the Norepinephrine transporter (NET) . This transporter plays a crucial role in terminating the action of noradrenaline by facilitating its high-affinity sodium-dependent reuptake into presynaptic terminals .
Mode of Action
Bupropion acts as a non-selective agonist of all adrenergic receptors . It inhibits the reuptake of norepinephrine, leading to an increase in the concentration of norepinephrine in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced signal transmission .
Biochemical Pathways
The inhibition of norepinephrine reuptake by Bupropion affects various biochemical pathways. It primarily influences the noradrenergic pathways in the brain, which are involved in regulating attention, alertness, and mood .
Pharmacokinetics
Bupropion exhibits typical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well absorbed from the gastrointestinal tract and widely distributed in the body . The compound is metabolized in the liver and excreted in urine . Its bioavailability is influenced by factors such as dosage form, patient’s physiological condition, and presence of food in the stomach .
Result of Action
The action of Bupropion leads to increased levels of norepinephrine in the brain, which can result in improved mood, increased alertness, and reduced depressive symptoms . It is used as an antidepressant and is also effective in treating nicotine dependence .
Action Environment
The action, efficacy, and stability of Bupropion can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, individual factors like age, gender, genetic makeup, and health status can influence the drug’s efficacy and safety profile .
Safety and Hazards
Zukünftige Richtungen
Research on compounds similar to 2-(N-tert-Butylamino)propiophenone has shown potential in cancer research . Further investigation and exploration of 2-(N-tert-Butylamino)propiophenone’s potential in cancer research could contribute to its potential application as a novel therapeutic agent in the future .
Eigenschaften
IUPAC Name |
2-(tert-butylamino)-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNSRSIGKZYQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylamino)-1-phenylpropan-1-one | |
CAS RN |
34509-36-9 | |
| Record name | 1-Propanone, 2-((1,1-dimethylethyl)amino)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034509369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PROPANONE, 2-((1,1-DIMETHYLETHYL)AMINO)-1-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RQB4CW0AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)-](/img/structure/B3327402.png)
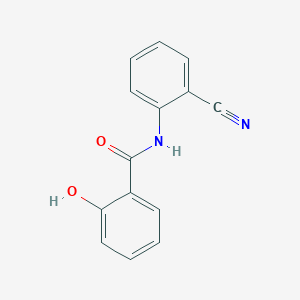


![2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3327434.png)
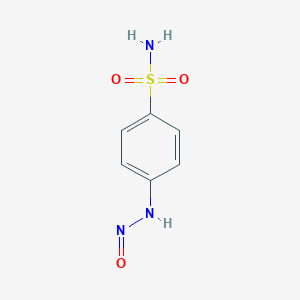
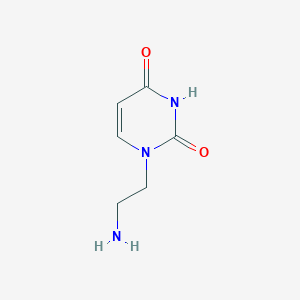
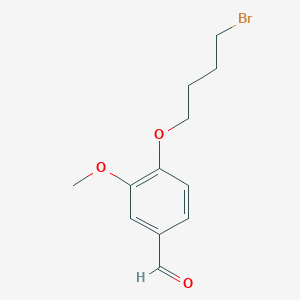
![1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B3327449.png)


